molecular formula C20H17FN2O3 B3014232 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-09-3

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3014232
CAS No.: 1004257-09-3
M. Wt: 352.365
InChI Key: FWUSZISTBYZFML-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O3 and its molecular weight is 352.365. The purity is usually 95%.
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Scientific Research Applications

Discovery of Met Kinase Inhibitors

The compound BMS-777607, with a similar structure, was identified as a potent and selective inhibitor of the Met kinase superfamily. The structural modifications led to improved enzyme potency, aqueous solubility, and kinase selectivity. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, indicating its potential as a therapeutic agent in cancer treatment Gretchen M. Schroeder et al., 2009.

HIV Integrase Inhibitors

N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamides, structurally related to the queried compound, exhibited potent inhibition of the HIV-integrase-catalyzed strand transfer process. These compounds, especially 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, showed favorable pharmacokinetic properties and potential as clinically useful antiviral agents for the treatment of AIDS P. Pace et al., 2007.

Synthesis of Analogs for Drug Development

Research on the synthesis of various analogs, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydropyridine-3-carboxamide, aims at improving systemic exposure and understanding the structure-activity relationships for the development of drugs with better efficacy and safety profiles W. M. Owton et al., 1995.

Cytotoxic Activity of Pyrazole and Pyrimidine Derivatives

Compounds such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the development of novel chemotherapeutic agents Ashraf S. Hassan et al., 2014.

Antimicrobial Activity of Semicarbazone Derivatives

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial activities. This research highlights the potential of these compounds in the development of new antimicrobial agents M. Ahsan et al., 2016.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSZISTBYZFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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